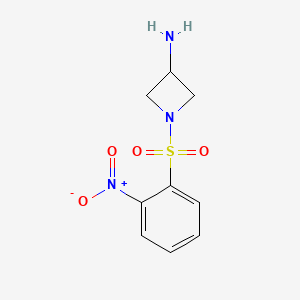
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . This compound is characterized by the presence of an azetidine ring, a nitrophenyl group, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine typically involves the reaction of azetidine with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality .
Analyse Des Réactions Chimiques
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine can be compared with other similar compounds, such as:
Aziridines: These compounds also contain a three-membered nitrogen ring and are used in similar applications.
Sulfonyl azetidines: These compounds have a sulfonyl group attached to the azetidine ring and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H11N3O4S |
|---|---|
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)sulfonylazetidin-3-amine |
InChI |
InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,7H,5-6,10H2 |
Clé InChI |
OZWHXQSQHOSTMX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)




![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)


